Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate
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Overview
Description
Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate: is a chemical compound with the molecular formula C16H24NO6P and a molecular weight of 357.34 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, a phenyl ring, and a dimethoxyphosphoryl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate typically involves the reaction of carbamic acid, N-[4-[2-(methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester with dimethyl methylphosphonate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may produce reduced carbamate derivatives .
Scientific Research Applications
Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as a beta-3 adrenergic receptor agonist, which means it binds to and activates these receptors, leading to various physiological effects . The compound’s structure allows it to fit into the receptor binding site, triggering a cascade of cellular responses .
Comparison with Similar Compounds
Vibegron: Another beta-3 adrenergic receptor agonist with a similar mechanism of action.
Carbamic acid derivatives: Compounds with similar structural features and functional groups.
Uniqueness: Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a beta-3 adrenergic receptor agonist sets it apart from other compounds with similar structures .
Properties
IUPAC Name |
tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALILTZJEZWNEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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